![molecular formula C9H8N2OS B1483425 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde CAS No. 2091607-09-7](/img/structure/B1483425.png)
2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde
Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of readily available S-containing alkyne substrates . For example, a novel heterocyclic amide derivative was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The thiophene rings are perfectly planar and twisted with respect to each other .Chemical Reactions Analysis
Innovative approaches to the regioselective synthesis of substituted thiophenes starting from acyclic precursors have been developed, mainly based on heterocyclization of functionalized alkynes .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, 4-(Thiophen-3-yl)phenol, a related compound, is a solid with a melting point of 194-198 °C (lit.) .Scientific Research Applications
Medicinal Chemistry: Anticancer Agents
Thiophene derivatives have been extensively studied for their anticancer properties. The compound could potentially be synthesized into molecules that interact with specific cancer cell lines, inhibiting growth or inducing apoptosis. Research has shown that thiophene analogs exhibit significant anticancer activity, making them valuable for developing new chemotherapy agents .
Material Science: Organic Semiconductors
The thiophene moiety is crucial in advancing organic semiconductors. Its incorporation into compounds like 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde can lead to the development of high-performance organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), due to its excellent charge-carrier properties .
Pharmaceutical Development: Anti-inflammatory Drugs
Thiophene-based compounds are known for their anti-inflammatory effects. The subject compound could be utilized to create nonsteroidal anti-inflammatory drugs (NSAIDs) that offer therapeutic benefits for conditions like arthritis, without the gastrointestinal side effects commonly associated with traditional NSAIDs .
Antimicrobial Applications
The structural framework of thiophene is beneficial in synthesizing antimicrobial agents. Given the rise of antibiotic-resistant strains, new antimicrobial compounds derived from thiophene could be pivotal in combating these resistant pathogens .
Neuropharmacology: Voltage-Gated Sodium Channel Blockers
Thiophene derivatives have been used as voltage-gated sodium channel blockers. This application is particularly relevant in the development of local anesthetics and treatments for neurological disorders such as epilepsy .
Environmental Science: Corrosion Inhibitors
In industrial chemistry, thiophene and its derivatives serve as corrosion inhibitors. They can be applied to protect metals and alloys from corrosive processes, which is essential for extending the lifespan of structures and machinery .
Mechanism of Action
Safety and Hazards
Future Directions
Thiophene-based analogs continue to be a fascinating field of research due to their potential biological activities and applications in material science . Future research may focus on developing more efficient and selective syntheses of thiophene derivatives, as well as exploring their potential applications .
properties
IUPAC Name |
2-(4-thiophen-3-ylpyrazol-1-yl)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-3-2-11-6-9(5-10-11)8-1-4-13-7-8/h1,3-7H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIESNRFKKHICGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CN(N=C2)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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